what is the mechanism of aldehyde reactive probe TFA
what is the mechanism of aldehyde reactive probe TFA
A Technical Guide to the Aldehyde Reactive Probe (Trifluoroacetate Salt) for the Detection of Abasic Sites in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldehyde Reactive Probe (ARP), supplied as a trifluoroacetate (TFA) salt, is a highly specific and sensitive biotinylated reagent designed for the detection and quantification of aldehyde groups in biological macromolecules. Its primary application is in the study of DNA and RNA damage, specifically for identifying apurinic/apyrimidinic (AP) sites. These sites, also known as abasic sites, are common forms of nucleic acid damage where a base is lost, leaving an aldehyde group on the sugar backbone. Unrepaired AP sites can halt transcription and replication, leading to mutations or cell death. ARP provides a robust method for tagging these lesions, enabling their quantification and the study of DNA repair mechanisms like Base Excision Repair (BER).
Core Mechanism of Action
The Aldehyde Reactive Probe is chemically known as O-(Biotinylcarbazoylmethyl) Hydroxylamine or N'-(Aminooxymethylcarbonylhydrazino)-D-biotin. Its reactivity stems from the presence of an alkoxyamine (-O-NH2) functional group. This group exhibits high chemoselectivity for aldehydes.
The detection mechanism involves a two-step process:
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Recognition of the Abasic Site: In an aqueous environment, the deoxyribose sugar at an AP site exists in equilibrium between a cyclic hemiacetal form and an open-ring form which displays a reactive aldehyde group.[1]
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Covalent Bond Formation: The nucleophilic nitrogen of the ARP's alkoxyamine group attacks the electrophilic carbon of the aldehyde. This is followed by dehydration to form a stable oxime linkage. This reaction covalently attaches the biotin moiety of the ARP to the AP site.
Once the AP site is tagged with biotin, it can be detected and quantified using various avidin or streptavidin-based secondary detection systems, such as those conjugated to horseradish peroxidase (HRP) or fluorescent dyes.[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters of the Aldehyde Reactive Probe based on data from technical datasheets and research articles.
| Parameter | Value | Source(s) |
| CAS Number | 627090-10-2 (trifluoroacetate salt) | --INVALID-LINK-- |
| Molecular Formula | C12H21N5O4S . CF3COOH | --INVALID-LINK-- |
| Formula Weight | 445.4 g/mol | --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK-- |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 3 mg/ml | --INVALID-LINK-- |
| Performance Metric | Value | Source(s) |
| Detection Sensitivity (DNA) | 4-40 AP sites per 1 x 10^5 base pairs | [4][5] |
| Detection Sensitivity (RNA) | As low as 10 fmoles of abasic sites | [6][7] |
| Detection Limit | Less than 1 AP site per 1 x 10^4 nucleotides | [8] |
| Specificity | Highly specific for aldehyde groups at AP sites | [3] |
Experimental Protocols
Protocol 1: Quantification of AP Sites in Purified Genomic DNA
This protocol is adapted from commercially available kits and is suitable for quantifying AP sites in isolated DNA samples.[1][5][9]
1. DNA Preparation:
- Isolate genomic DNA using a method of choice, avoiding high temperatures which can artificially generate AP sites.
- Determine the concentration and purity of the DNA using spectrophotometry (OD260/280 ratio should be ≥ 1.7).
- Dilute the purified genomic DNA to a final concentration of 100 µg/mL in TE buffer (pH 7.4).
2. ARP Reaction:
- Prepare a 10 mM ARP solution in water.[10]
- In a microcentrifuge tube, mix equal volumes of the DNA solution (100 µg/mL) and the 10 mM ARP solution. For example, 5 µL of DNA and 5 µL of ARP solution.
- Incubate the reaction mixture at 37°C for 1 hour.
3. Purification of ARP-labeled DNA:
- Purify the ARP-labeled DNA to remove unreacted ARP. This can be achieved through ethanol precipitation or by using a membrane filtration tube.
- Ethanol Precipitation:
- Add 90 µL of TE buffer and 1 µL of glycogen solution to the 10 µL reaction mixture.
- Add 10 µL of 3 M Sodium Acetate (pH 5.2).
- Add 300 µL of absolute ethanol and mix.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed to pellet the DNA.
- Wash the pellet with 70% ethanol.
- Air dry the pellet and resuspend in TE buffer.
- Membrane Filtration:
- Follow the manufacturer's instructions for the specific filtration device.
4. Detection (ELISA-like Assay):
- Dilute the purified ARP-derived DNA to 1 µg/mL in TE buffer.
- Immobilize 50 µL of the ARP-labeled DNA and standards onto a high-binding 96-well plate by adding 50 µL of a DNA binding solution and incubating overnight at room temperature.
- Wash the plate multiple times with a washing buffer (e.g., PBS with 0.05% Tween-20).
- Add HRP-conjugated streptavidin diluted in a blocking buffer and incubate at 37°C for 1 hour.
- Wash the plate again to remove unbound streptavidin-HRP.
- Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
- Stop the reaction with a stop solution (e.g., 2 M H2SO4).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Quantify the number of AP sites in the sample by comparing the absorbance to a standard curve generated with DNA standards containing a known number of AP sites.
Visualizations
Mechanism of ARP Reaction with an Abasic Site
Caption: Reaction of ARP with the aldehyde form of an abasic site.
Experimental Workflow for AP Site Quantification
Caption: Step-by-step workflow for quantifying AP sites with ARP.
Role of AP Sites in Base Excision Repair (BER) Pathway
Caption: The Base Excision Repair pathway showing AP site formation.
References
- 1. interchim.fr [interchim.fr]
- 2. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of abasic sites and oxidative DNA base damage using an ELISA-like assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP Sites Quantitation Kit [cellbiolabs.com]
- 5. DNA Damage Assay Kit (AP sites, Colorimetric) (ab211154) | Abcam [abcam.com]
- 6. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
